molecular formula C17H23N3O3 B2811394 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 941988-42-7

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2811394
CAS RN: 941988-42-7
M. Wt: 317.389
InChI Key: YBZDGSZLINAGMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The indole group in the molecule is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The tetrahydrofuran group is a five-membered ring containing four carbon atoms and one oxygen atom. The urea group consists of a carbonyl group (C=O) attached to two amine groups (-NH2) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The indole group can undergo electrophilic substitution reactions, the tetrahydrofuran group can participate in ring-opening reactions, and the urea group can undergo various reactions involving the carbonyl or amine groups .

Scientific Research Applications

Molecular Rearrangement and Synthesis of New Derivatives

  • A study on the molecular rearrangement of certain 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones demonstrated unexpected pathways leading to new indole and imidazolinone derivatives. This research illustrates the complexity and potential of chemical transformations in synthesizing new molecules with potential applications in drug development and chemical biology (Klásek, Lyčka, & Holčapek, 2007).

Antitumor Activities and Docking Study

  • The synthesis and crystal structure of a compound closely related to the one , along with its antitumor activities, were characterized. The study included a docking analysis to rationalize the compound's potency in targeting CDK4, highlighting the intersection of synthetic chemistry and computational biology in developing new therapeutics (Hu et al., 2018).

Antimicrobial Activity

  • Research on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas explored their synthesis and evaluated their antimicrobial activity. This study underscores the role of chemical synthesis in generating new compounds for potential use as antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZDGSZLINAGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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